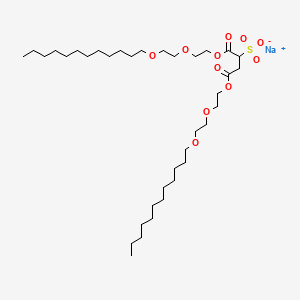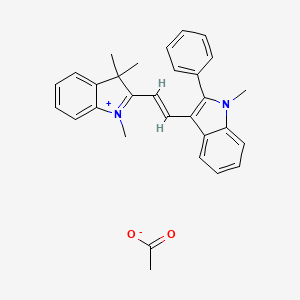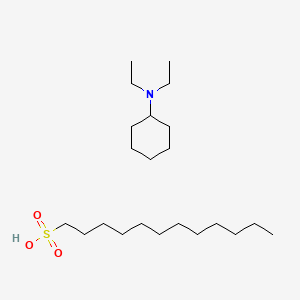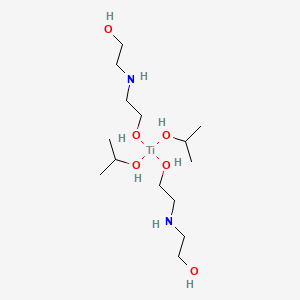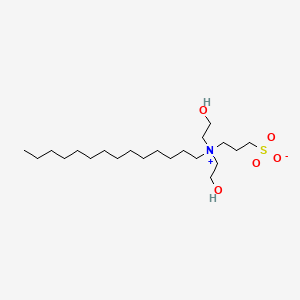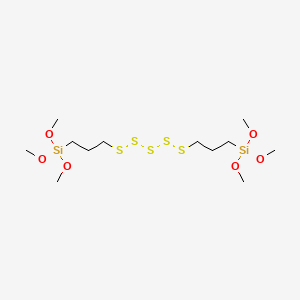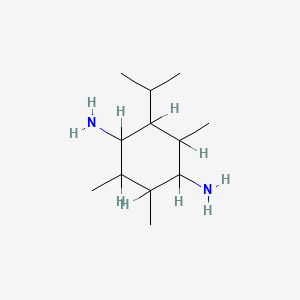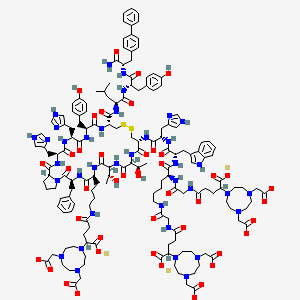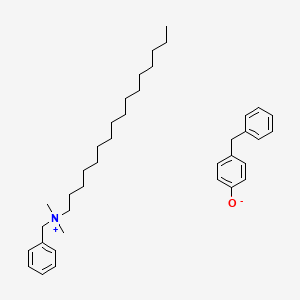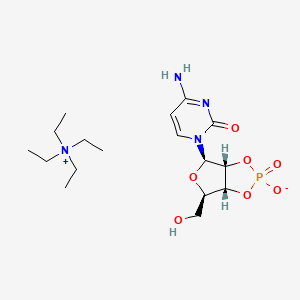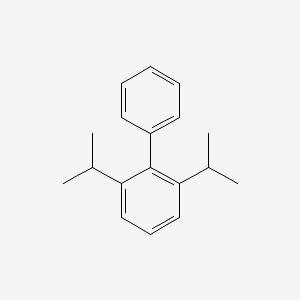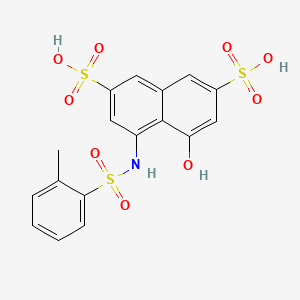
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound with significant applications in various industries. It is known for its unique chemical structure, which includes a naphthalene core substituted with hydroxy, sulphonyl, and amino groups. This compound is often used in the production of dyes and pigments due to its ability to impart vibrant colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multiple steps, starting from naphthalene. The process includes sulphonation, nitration, reduction, and further functionalization to introduce the hydroxy and amino groups. For example, naphthalene can be sulphonated using fuming sulfuric acid to produce naphthalene trisulphonic acid, which is then nitrated and reduced to form the amino derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amino groups.
Substitution: The sulphonyl and amino groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, iron powder.
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amino-substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The sulphonyl group can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Similar structure but lacks the methylphenylsulphonyl group.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the methylphenylsulphonyl group
Uniqueness
4-Hydroxy-5-(((methylphenyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is unique due to the presence of the methylphenylsulphonyl group, which imparts distinct chemical properties and enhances its applicability in various fields. This group increases the compound’s solubility and stability, making it more suitable for industrial and research applications .
Propiedades
Número CAS |
71750-41-9 |
|---|---|
Fórmula molecular |
C17H15NO9S3 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
4-hydroxy-5-[(2-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H15NO9S3/c1-10-4-2-3-5-16(10)28(20,21)18-14-8-12(29(22,23)24)6-11-7-13(30(25,26)27)9-15(19)17(11)14/h2-9,18-19H,1H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
RNYIFEPXNWWHGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


